molecular formula C15H16F2N2O B2651715 N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251633-05-2

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2651715
M. Wt: 278.303
InChI Key: VFPKJEBZPFHOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

I found a reference to this compound in the Substance Registry Services of the US EPA , but the specific physical and chemical properties were not provided.

Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are significant structural components of pharmaceuticals, with a high percentage of small-molecule drugs containing a nitrogen heterocycle. This review highlights the importance of nitrogen heterocycles in drug development, including pyrrole, which is recognized for its pharmaceutical and pharmacological features (Vitaku, Smith, & Njardarson, 2014).

Environmental Contaminants and Fate

The review on perfluorinated compounds (PFCs) discusses their environmental persistence and potential toxic effects, including their behavior in aquatic environments. Such studies are crucial for understanding the environmental fate of synthetic compounds, including those with fluorinated groups similar to the one in the compound of interest (Corsini, Luebke, Germolec, & DeWitt, 2014).

Bioactive Pyrrole-Based Compounds

Research on bioactive pyrrole-based compounds explores their anticancer, antimicrobial, and antiviral activities. Pyrrole and its derivatives serve as crucial pharmacophores in the development of new drugs. This review emphasizes the versatility and potential of pyrrole structures in medicinal chemistry, which could be relevant for understanding the applications of the compound (Li Petri et al., 2020).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-13-5-3-6-14(17)12(13)11-18-15(20)7-4-10-19-8-1-2-9-19/h1-3,5-6,8-9H,4,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKJEBZPFHOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

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